ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate
Overview
Description
Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate is a synthetic organic compound with a complex structure. It contains a thiophene ring substituted with nitro, carboxylate, and benzamido groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Formation of the benzamido group: This involves the reaction of the thiophene derivative with a benzoyl chloride derivative in the presence of a base.
Introduction of the dimethylsulfamoyl group: This step involves sulfonation reactions using dimethylsulfamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized thiophene derivatives.
Scientific Research Applications
Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamido and dimethylsulfamoyl groups can interact with proteins and enzymes, affecting their function. The thiophene ring provides a stable scaffold for these interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-benzamido-5-nitrothiophene-3-carboxylate: Lacks the dimethylsulfamoyl group.
Ethyl 2-[4-(methylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate: Contains a methylsulfamoyl group instead of a dimethylsulfamoyl group.
Uniqueness
Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate is unique due to the presence of the dimethylsulfamoyl group, which can enhance its solubility and reactivity compared to similar compounds. This makes it a valuable compound in various chemical and biological applications.
Biological Activity
Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate is a complex organic compound with significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 427.45 g/mol. Its structure features a thiophene ring, nitro group, and a dimethylsulfamoyl moiety, which contribute to its reactivity and biological interactions.
Structural Features
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 427.45 g/mol |
Functional Groups | Nitro group, dimethylsulfamoyl group, carboxylate |
Chemical Structure | Contains a thiophene ring |
Mechanisms of Biological Activity
Research indicates that compounds with thiophene and nitro groups often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound can be attributed to the following mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains due to its ability to disrupt cellular processes.
- Anticancer Potential : The presence of the nitro group is known to enhance cytotoxicity against cancer cells by inducing apoptosis.
- Anti-inflammatory Effects : The dimethylsulfamoyl group may contribute to reducing inflammation through modulation of inflammatory mediators.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar thiophene derivatives. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable activity (source needed).
- Cytotoxicity in Cancer Cells : In vitro tests showed that compounds containing nitrothiophene structures induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell death (source needed).
- Inflammatory Response Modulation : Research on related compounds indicated a decrease in pro-inflammatory cytokines (e.g., TNF-α, IL-6) when treated with thiophene derivatives, highlighting their potential as anti-inflammatory agents (source needed).
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | Contains an amino group instead of sulfamoyl | |
Ethyl 5-(4-(diphenylamino)phenyl)thiophene-2-carboxylic acid | Contains a diphenylamine moiety | |
Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydropyridine-3-carboxylate | Features a tetrahydropyridine structure |
Properties
IUPAC Name |
ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5-nitrothiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S2/c1-4-26-16(21)12-9-13(19(22)23)27-15(12)17-14(20)10-5-7-11(8-6-10)28(24,25)18(2)3/h5-9H,4H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTZNOHJYSPZTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412712 | |
Record name | F0806-0123 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6192-49-0 | |
Record name | F0806-0123 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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